molecular formula C21H19F2N5O B10798183 3-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylaniline

3-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylaniline

Cat. No.: B10798183
M. Wt: 395.4 g/mol
InChI Key: CHKSIGXRRUITRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-545 involves constructing the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core. The reaction conditions often include the use of boronic acids and Suzuki coupling reactions to introduce various substituents .

Industrial Production Methods

While specific industrial production methods for OSM-S-545 are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

OSM-S-545 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other compounds in the aminothienopyrimidine series.

    Biology: Investigated for its potential as an antimalarial agent, showing promising activity against Plasmodium falciparum.

    Medicine: Explored for its potential therapeutic applications in treating malaria and other parasitic diseases.

    Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of OSM-S-545 involves inhibiting key enzymes and pathways in the malaria parasite. It targets the folate pathway, which is essential for the parasite’s survival and replication. By inhibiting this pathway, OSM-S-545 disrupts the parasite’s ability to synthesize DNA and other essential biomolecules, ultimately leading to its death .

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another compound in the aminothienopyrimidine series, also studied for its antimalarial properties.

    TCMDC 132385: A related compound with similar structural features and biological activity.

Uniqueness of OSM-S-545

OSM-S-545 is unique due to its specific substituents and the resulting biological activity. It has shown higher potency and selectivity against the malaria parasite compared to other compounds in the series. Additionally, its synthetic accessibility and potential for further modification make it a valuable candidate for drug development .

Properties

Molecular Formula

C21H19F2N5O

Molecular Weight

395.4 g/mol

IUPAC Name

3-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C21H19F2N5O/c1-27(2)16-5-3-4-15(11-16)21-26-25-19-12-24-13-20(28(19)21)29-9-8-14-6-7-17(22)18(23)10-14/h3-7,10-13H,8-9H2,1-2H3

InChI Key

CHKSIGXRRUITRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F

Origin of Product

United States

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